Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine is a synthetic peptide primarily utilized in scientific research for its role as an antagonist of N-formyl peptide receptors (FPRs), particularly FPR1 [ [, , ] ]. FPRs are a family of G protein-coupled receptors primarily found on the surface of immune cells like neutrophils and macrophages [ [, , ] ]. These receptors play a crucial role in the innate immune response by recognizing and initiating responses to pathogen-associated molecular patterns (PAMPs) like N-formyl peptides [ [, , ] ].
By blocking the action of FPRs, Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine serves as a valuable tool to investigate the roles of FPRs in various physiological and pathological processes, including inflammation, immune responses, and cellular signaling [ [, , ] ].
The synthesis of Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine is typically achieved using solid-phase peptide synthesis methodologies [ [] ]. While specific details regarding the synthesis are not extensively elaborated upon in the provided papers, it can be inferred that the synthesis likely involves the sequential addition of protected amino acid residues (Butyloxycarbonyl-phenylalanine, leucine, phenylalanine) onto a solid support, followed by deprotection and cleavage from the resin [ [] ]. The use of D-amino acids in the synthesis is specifically noted to increase potency as an FPR antagonist [ [] ].
The molecular structure of Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine consists of a linear chain of five amino acids (phenylalanine, leucine, phenylalanine, leucine, phenylalanine) with a Butyloxycarbonyl (Boc) protecting group attached to the N-terminus [ [] ]. The presence of multiple hydrophobic amino acid residues, particularly phenylalanine and leucine, suggests that the molecule possesses significant hydrophobic character [ [] ]. This hydrophobicity likely contributes to its ability to interact with the transmembrane domains of FPRs [ [] ].
Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine acts as a competitive antagonist at FPRs, particularly FPR1 [ [, , ] ]. It binds to the receptor's ligand-binding site, preventing the binding of natural agonists like N-formyl peptides [ [, , ] ]. This competitive inhibition effectively blocks the downstream signaling cascades initiated by FPR activation [ [, , ] ]. For example, Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine has been shown to inhibit FPR1-mediated chemotaxis, lysozyme release, and intracellular calcium mobilization in neutrophils [ [, ] ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2